2-(2,4-Dimethylphenoxy)-4-methylphenol
Description
Properties
CAS No. |
62156-73-4 |
|---|---|
Molecular Formula |
C15H16O2 |
Molecular Weight |
228.29 g/mol |
IUPAC Name |
2-(2,4-dimethylphenoxy)-4-methylphenol |
InChI |
InChI=1S/C15H16O2/c1-10-5-7-14(12(3)8-10)17-15-9-11(2)4-6-13(15)16/h4-9,16H,1-3H3 |
InChI Key |
MGLXFSCXGGKXQI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC2=C(C=CC(=C2)C)O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dimethylphenoxy)-4-methylphenol typically involves the reaction of 2,4-dimethylphenol with 4-methylphenol in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction. The process may also involve the use of protective groups to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. The use of continuous flow reactors also enhances the efficiency and yield of the production process, making it more cost-effective for large-scale manufacturing.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dimethylphenoxy)-4-methylphenol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert the phenol group to a hydroxyl group.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where substituents such as halogens or nitro groups are introduced into the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
2-(2,4-Dimethylphenoxy)-4-methylphenol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2,4-Dimethylphenoxy)-4-methylphenol involves its interaction with specific molecular targets and pathways. The phenol group in the compound can form hydrogen bonds with biological molecules, affecting their structure and function. Additionally, the compound’s ability to undergo various chemical reactions allows it to modify the activity of enzymes and other proteins, leading to its observed biological effects.
Comparison with Similar Compounds
Structural Isomerism and Physicochemical Properties
Key Compounds Compared :
- 2,4-Dimethylphenol
- 4-Methylphenol (p-cresol)
- 2-Methylphenol (o-cresol)
- 2,3-Dimethylphenol
- 2,5-Dimethylphenol
Key Observations :
- Acidity: The electron-donating methyl groups in 2,4-dimethylphenol reduce its acidity compared to unsubstituted phenol. However, this compound exhibits even lower acidity due to additional steric hindrance and electronic effects from the phenoxy group .
- Purity: 2,4-Dimethylphenol (97.7%) has lower purity than 4-methylphenol (99.7%), likely due to challenges in isolating structural isomers during synthesis .
- Detection: 2-Methylphenol and 4-methylphenol are distinguishable via high-field asymmetric waveform ion mobility spectrometry (FAIMS) at specific field strengths (1.6 × 10⁴ V/cm), highlighting differences in their ion mobility profiles .
Key Observations :
- Toxicity: 2,4-Dimethylphenol and 4-methylphenol share similar clean-up goals (6,000 μg/L) based on revised EPA criteria, but 4-methylphenol has a defined RfD (0.6 mg/kg-day), whereas 2,4-dimethylphenol is evaluated via phenol equivalency .
- Biological Activity: 4-Methylphenol acts as an oviposition attractant for Culex quinquefasciatus mosquitoes, while 2,4-dimethylphenol lacks this activity . The 2,4-dimethylphenoxy group in this compound contributes to antifungal properties in pharmaceuticals .
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